3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid
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Overview
Description
3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group and the imidazo[4,5-b]pyridine ring system imparts unique chemical and biological properties to this compound. Fluorinated compounds are often of interest due to their enhanced stability, bioavailability, and ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, often through hydrogen bonding and hydrophobic interactions. The imidazo[4,5-b]pyridine ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-3-yl)propanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(2-(chloromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid imparts unique properties such as increased stability, enhanced bioavailability, and improved interaction with biological targets. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H8F3N3O2 |
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Molecular Weight |
259.18 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C10H8F3N3O2/c11-10(12,13)9-15-6-2-1-4-14-8(6)16(9)5-3-7(17)18/h1-2,4H,3,5H2,(H,17,18) |
InChI Key |
ARXHCTHHIXMMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
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